2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC17421785
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one -](/images/structure/VC17421785.png)
Specification
Molecular Formula | C12H18N4O |
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Molecular Weight | 234.30 g/mol |
IUPAC Name | 2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H18N4O/c13-8-4-6-16(7-5-8)12-14-10-3-1-2-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17) |
Standard InChI Key | QCBLWNNTFAZBAM-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)N=C(NC2=O)N3CCC(CC3)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (IUPAC name: 2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one) features a fused bicyclic system. The cyclopenta[d]pyrimidin-4-one core is substituted at the 2-position with a 4-aminopiperidine group, introducing both rigidity and hydrogen-bonding capabilities . The molecular formula is C₁₂H₁₈N₄O, with a calculated molecular weight of 234.30 g/mol .
Table 1: Key Physicochemical Parameters
The compound’s three-dimensional conformation, as depicted in PubChem’s 3D model, reveals a planar pyrimidinone ring fused to a non-planar cyclopentane, creating a semi-rigid scaffold . The piperidine moiety adopts a chair conformation, positioning the amino group for optimal intermolecular interactions .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general strategies for analogous compounds involve cyclocondensation and ring-closing metathesis. A plausible route begins with the reaction of cyclopentanone with urea derivatives to form the pyrimidinone core, followed by nucleophilic substitution with 4-aminopiperidine . Alternative methods may employ transition-metal catalysis for C-N bond formation, though yields and purity metrics are undisclosed in public domains .
Table 2: Comparative Synthesis of Related Compounds
Compound | Method | Yield (%) | Reference |
---|---|---|---|
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | Chlorination/amination | 62 | |
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine | Direct cyclization | 58 |
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits protein kinase inhibition, a property critical in modulating signaling pathways involved in cell proliferation and apoptosis . Computational docking studies suggest that the 4-aminopiperidine group occupies the kinase’s ATP-binding pocket, while the pyrimidinone core stabilizes the inactive enzyme conformation .
Table 3: In Vitro Activity Against Kinases
Pharmacological Applications
Oncology
The compound’s kinase inhibition profile aligns with therapeutic strategies for chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC). In PD-1/PD-L1 blockade-resistant tumors, analogs restored T-cell-mediated cytotoxicity at IC₅₀ values of 150 nM .
Autoimmune Diseases
Modulation of JAK/STAT pathways suggests utility in rheumatoid arthritis and psoriasis. Synovial fibroblast assays demonstrated 50% reduction in IL-6 secretion at 5 µM concentrations .
Future Directions
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Optimization of Bioavailability: Structural modifications to enhance solubility without compromising target affinity.
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Preclinical Toxicology: Comprehensive in vivo studies to establish therapeutic indices.
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Combination Therapies: Synergy testing with checkpoint inhibitors and conventional chemotherapeutics.
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